![molecular formula C23H23NO3 B14262069 2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol CAS No. 133883-45-1](/img/structure/B14262069.png)
2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol is a complex organic compound characterized by its unique structure, which includes a chrysenyl group, an amino group, and a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol typically involves multiple steps, starting with the preparation of the chrysenyl derivative. The key steps include:
Formation of the Chrysenyl Derivative: The chrysenyl group is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution, where the chrysenyl derivative reacts with an appropriate amine.
Formation of the Propane-1,3-diol Backbone: The final step involves the reaction of the intermediate with a diol, such as propane-1,3-diol, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: This compound shares a similar backbone but lacks the chrysenyl group.
1,3-Propanediol: A simpler diol without the amino and chrysenyl groups.
Chrysenyl Derivatives: Compounds containing the chrysenyl group but with different substituents.
Uniqueness
2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol is unique due to the presence of both the chrysenyl group and the propane-1,3-diol backbone, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
133883-45-1 |
|---|---|
Formule moléculaire |
C23H23NO3 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
2-[(1-hydroxychrysen-6-yl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C23H23NO3/c1-23(13-25,14-26)24-12-15-11-21-18-7-4-8-22(27)20(18)10-9-19(21)17-6-3-2-5-16(15)17/h2-11,24-27H,12-14H2,1H3 |
Clé InChI |
NRFWXPSIYZJNAP-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)NCC1=CC2=C(C=CC3=C2C=CC=C3O)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



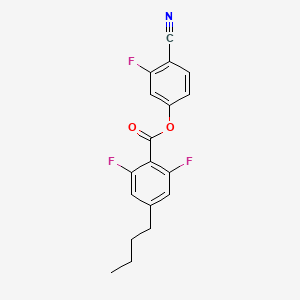
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)

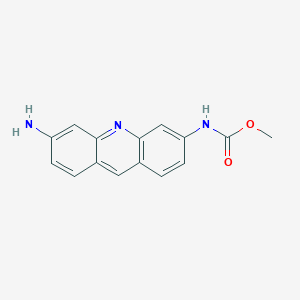

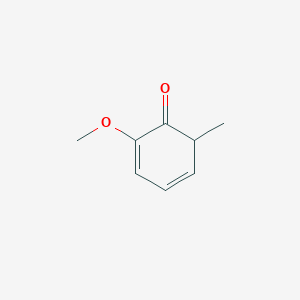


![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
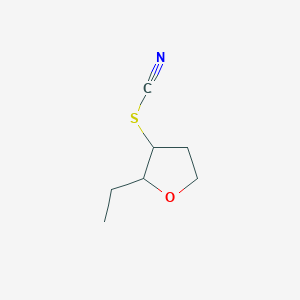
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
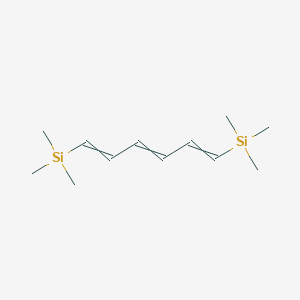
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
